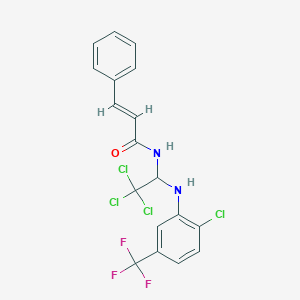![molecular formula C14H12ClN3O4 B11704381 4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol](/img/structure/B11704381.png)
4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol is an organic compound with a complex structure that includes a phenol group, a nitrophenyl group, and a hydrazinylidene linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol typically involves the reaction of 4-methoxy-2-nitroaniline with 3-bromo-5-chlorosalicylaldehyde in ethanol. The mixture is refluxed for several hours, followed by filtration and recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-chloro-2-methoxy-6-{(E)-[2-(4-aminophenyl)hydrazinylidene]methyl}phenol.
Substitution: Formation of derivatives with different substituents replacing the chloro group.
科学研究应用
4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its phenol group.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Possible applications in the development of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of 4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol involves its interaction with biological molecules. The phenol group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
2-bromo-4-chloro-6-(4-methoxy-2-nitrostyryl)phenol: Similar structure but with a bromine atom instead of a nitrophenyl group.
4-chloro-2-methoxy-6-(4-nitrophenyl)phenol: Lacks the hydrazinylidene linkage.
4-chloro-2-methoxy-6-{(E)-[2-(4-aminophenyl)hydrazinylidene]methyl}phenol: Reduced form of the original compound.
Uniqueness
4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological molecules in diverse ways
属性
分子式 |
C14H12ClN3O4 |
|---|---|
分子量 |
321.71 g/mol |
IUPAC 名称 |
4-chloro-2-methoxy-6-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H12ClN3O4/c1-22-13-7-10(15)6-9(14(13)19)8-16-17-11-2-4-12(5-3-11)18(20)21/h2-8,17,19H,1H3/b16-8+ |
InChI 键 |
QGRJFSLXRCKTGZ-LZYBPNLTSA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
规范 SMILES |
COC1=CC(=CC(=C1O)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2Z)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11704299.png)
![4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B11704302.png)
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11704314.png)
![2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11704319.png)


![2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11704339.png)
![4-(2,4-dichlorophenoxy)-N'-[(2Z)-1-phenylpropan-2-ylidene]butanehydrazide](/img/structure/B11704341.png)
![(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11704342.png)
![(4E)-5-methyl-2-phenyl-4-{2-[2-(piperidin-1-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704353.png)

![N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11704376.png)
![4-[1-(3-Methoxyphenyl)cyclopentyl]phenol](/img/structure/B11704380.png)

